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1-(2,3-dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea

SCD1 inhibition Stearoyl-CoA desaturase Lipid metabolism

Novel piperidine-aryl urea scaffold for SCD1 inhibitor research. Its thiazole-piperidine-urea binding mode may differ from known inhibitors, enabling distinct SAR exploration. Ideal for primary enzymatic screening (recombinant SCD1 IC50) and X-ray co-crystallography. Available for custom synthesis; pricing upon request. For lab use only.

Molecular Formula C18H24N4O3S
Molecular Weight 376.48
CAS No. 1705994-45-1
Cat. No. B2478971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea
CAS1705994-45-1
Molecular FormulaC18H24N4O3S
Molecular Weight376.48
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)NCC2CCCN(C2)C3=NC=CS3
InChIInChI=1S/C18H24N4O3S/c1-24-15-7-3-6-14(16(15)25-2)21-17(23)20-11-13-5-4-9-22(12-13)18-19-8-10-26-18/h3,6-8,10,13H,4-5,9,11-12H2,1-2H3,(H2,20,21,23)
InChIKeyKEWWLKBOTDNQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea (CAS 1705994-45-1): SCD1-Inhibitor-Class Compound Baseline


1-(2,3-Dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea (CAS 1705994-45-1, molecular formula C₁₈H₂₄N₄O₃S, MW 376.48) is a synthetic small molecule that belongs to the piperidine‑aryl urea structural class. Compounds of this class have been explored as stearoyl‑CoA desaturase‑1 (SCD1) inhibitors, a target implicated in lipid metabolism, obesity, and diabetes [1]. No peer‑reviewed primary research paper, patent, or authoritative database entry directly characterizing the biological activity, selectivity, or pharmacokinetic properties of this specific compound could be identified in non‑excluded sources as of the search date.

Why Generic Substitution Risks Failure for 1-(2,3-Dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea


Within the piperidine‑aryl urea SCD1 inhibitor class, even minor structural modifications (e.g., the position of methoxy substituents on the phenyl ring, the nature of the heteroaryl group attached to the piperidine, or the linker length) can drastically alter potency, isoform selectivity, and pharmacokinetic behaviour [1]. Consequently, substituting this compound with a close analog that lacks matched comparative data risks selecting a molecule with unknown or inferior target engagement, metabolic stability, or in vivo efficacy. Direct, head‑to‑head quantitative evidence that would allow a science‑based substitution decision is not available for this specific compound in the accessible non‑excluded literature.

Quantitative Differentiation Evidence for 1-(2,3-Dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea: Data Availability Assessment


SCD1 Inhibitory Potency (IC₅₀) – Data Not Identified

No quantitative SCD1 inhibition data (IC₅₀, Kᵢ, or % inhibition at a defined concentration) were found for the target compound in any non‑excluded primary research paper, patent, or authoritative database. The closest class‑level reference reports that a representative urea‑based 4‑bicyclic heteroaryl‑piperidine analog (Compound 10 in Fig. 6 of Yang et al., 2013) inhibited rat SCD1 with an IC₅₀ of 140 nM [1]. Without head‑to‑head data, the potency of the target compound relative to this or any other analog remains unknown.

SCD1 inhibition Stearoyl-CoA desaturase Lipid metabolism

In Vivo Desaturation Index Reduction – Data Not Identified

The class‑level publication demonstrates that certain urea‑based SCD1 inhibitors produce a dose‑dependent decrease in body weight gain in diet‑induced obese (DIO) mice, accompanied by reduced desaturation indices [1]. However, no in vivo data exist for the target compound. Without such data, its oral bioavailability, tissue distribution, and metabolic stability cannot be compared to known active analogs.

In vivo efficacy Desaturation index DIO mouse model

Selectivity Profile (hERG, Off-Target Panel) – Data Not Identified

No selectivity data (hERG IC₅₀, kinase profiling, or CEREP panel) are available for the target compound. Selectivity is a key differentiator among SCD1 inhibitors, as early urea‑based leads often required optimization to reduce hERG liability [1]. The absence of selectivity data precludes any assessment of safety margins or target‑specificity claims.

Selectivity hERG Off-target activity

Physicochemical and ADME Properties – Data Not Identified

No experimentally measured solubility, logP, LogD, permeability (e.g., PAMPA or Caco‑2), or microsomal stability data were found for the target compound. The molecular formula (C₁₈H₂₄N₄O₃S, MW 376.48) and computed topological polar surface area (89.19 Ų) can be derived from structure, but computed values are insufficient for procurement decisions that require verified developability parameters [1].

ADME Physicochemical properties Solubility

Application Scenarios for 1-(2,3-Dimethoxyphenyl)-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea Based on Available Class Evidence


Exploratory SCD1 Target Engagement Screening in Biochemical Assays

If the compound is obtained from a vendor and its identity and purity are verified, it could be screened in a recombinant human or rodent SCD1 enzymatic assay to generate a primary IC₅₀ value. This would provide a first quantitative benchmark relative to known class inhibitors such as the 140 nM rSCD1 inhibitor described by Yang et al. (2013) [1].

In Vitro Selectivity Profiling Against Related Desaturases

Following primary SCD1 screening, the compound could be profiled against SCD5 or Δ⁵/Δ⁶ desaturases to establish isoform selectivity, an important differentiator highlighted in the SCD1 inhibitor development literature [1].

Use as a Structural Biology Tool for SCD1 Co-Crystallography

The compound's piperidine‑thiazole‑urea scaffold may offer a distinct binding mode that could be exploited for X‑ray co‑crystallography studies of SCD1, provided that biochemical activity is first confirmed. Such studies would inform structure‑based design of next‑generation inhibitors [1].

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